molecular formula C13H22N4O B2533687 2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide CAS No. 1307404-43-8

2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide

Cat. No.: B2533687
CAS No.: 1307404-43-8
M. Wt: 250.346
InChI Key: NVWLRSMBVHPIIU-UHFFFAOYSA-N
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Description

2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide is a chemical compound with the molecular formula C13H22N4O .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 405.1±40.0 °C, its predicted density is 1.139±0.06 g/cm3, and its predicted pKa is 15.98±0.50 .

Scientific Research Applications

Antineoplastic Activity

2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide shows promise in antineoplastic activity. A study found that its derivatives, particularly those with 5-amino-substitution in the benzene ring, exhibited potent in vivo activity against murine P388 leukemia (Cholody et al., 1996).

Potential Antifilarial Agents

Certain derivatives of this compound, specifically alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have shown significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds (Ram et al., 1992).

Synthesis Efficiency

The compound has been used in efficient synthesis processes. A study described a high-yield synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).

Application in Metalloligand Design

This compound has been used in designing metalloligands for single-molecule and single-chain magnets. Derivatives like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide demonstrated their utility in coordinating with copper ions to yield anionic metalloligands (Costes et al., 2010).

Electrophysiological Activity

In the field of electrophysiology, N-substituted imidazolylbenzamides, which are related to this compound, have shown significant cardiac electrophysiological activity. These compounds exhibited potential as selective class III agents (Morgan et al., 1990).

Anticonvulsant Activity

Derivatives of this compound, specifically 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed efficacy in the maximal electroshock seizure test (Lambert et al., 1995).

Properties

IUPAC Name

2-amino-5-[2-(diethylamino)ethylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-17(4-2)8-7-16-10-5-6-12(14)11(9-10)13(15)18/h5-6,9,16H,3-4,7-8,14H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLRSMBVHPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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